molecular formula C16H15ClFN3O B8333890 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide

2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide

Cat. No.: B8333890
M. Wt: 319.76 g/mol
InChI Key: FLGJWZHSUOMQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This particular compound is a derivative of the 1,4-benzodiazepine structure, which is characterized by its unique chemical configuration and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide typically involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can facilitate the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation reactions and the use of specific catalysts can streamline the synthesis process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and activity.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized benzodiazepine derivatives .

Scientific Research Applications

2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide involves its interaction with central benzodiazepine receptors. These receptors modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), enhancing its inhibitory effects on the central nervous system. This interaction leads to the compound’s anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Another imidazobenzodiazepine with similar pharmacological properties.

    Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.

    Clonazepam: A benzodiazepine with potent anticonvulsant properties.

Uniqueness

2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its fluorophenyl group and methanamine-4-oxide moiety contribute to its unique interactions with biological targets, differentiating it from other benzodiazepines .

Properties

Molecular Formula

C16H15ClFN3O

Molecular Weight

319.76 g/mol

IUPAC Name

[7-chloro-5-(2-fluorophenyl)-4-hydroxy-2,3-dihydro-1,4-benzodiazepin-2-yl]methanamine

InChI

InChI=1S/C16H15ClFN3O/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)21(22)9-11(8-19)20-15/h1-7,11,22H,8-9,19H2

InChI Key

FLGJWZHSUOMQJG-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl)CN

Origin of Product

United States

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